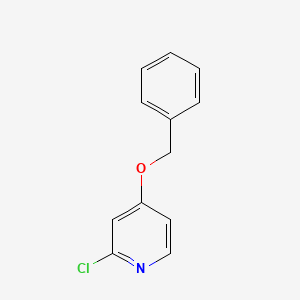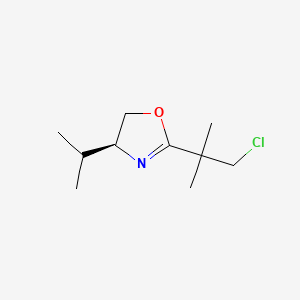![molecular formula C9H14O2 B598477 1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone CAS No. 111613-37-7](/img/structure/B598477.png)
1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[410]heptan-3-yl)ethanone is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the oxirane ring, which can be achieved through the epoxidation of an appropriate alkene.
Cyclization: The oxirane ring is then fused to a cyclohexane ring through a cyclization reaction. This step often requires the use of a strong base and a suitable solvent to facilitate the ring closure.
Functionalization: The final step involves the introduction of the ethanone group at the desired position on the bicyclic structure. This can be achieved through various functionalization reactions, such as Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Common industrial methods include continuous flow synthesis and the use of catalytic processes to improve yield and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxirane ring and form new products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone involves its interaction with specific molecular targets. The oxirane ring can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition or activation of enzymes, modulation of receptor activity, or alteration of cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- **1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methanol
- **1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)amine
- **1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)thiol
Uniqueness
1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone is unique due to its specific bicyclic structure and the presence of both an oxirane ring and an ethanone group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
1-[(1R,3S,6R)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-6(10)7-3-4-9(2)8(5-7)11-9/h7-8H,3-5H2,1-2H3/t7-,8+,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQYGKRHSKLXJB-DJLDLDEBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2(C(C1)O2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@]2([C@@H](C1)O2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743282 |
Source


|
| Record name | 1-[(1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111613-37-7 |
Source


|
| Record name | 1-[(1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

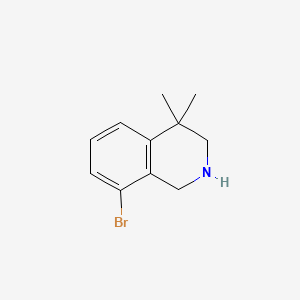
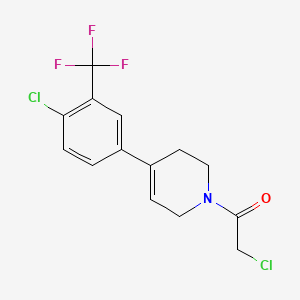
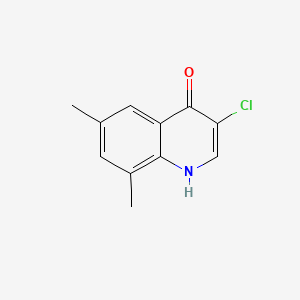
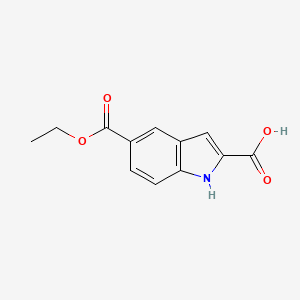
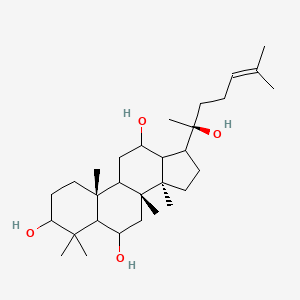
![tert-Butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B598406.png)
![2-(4-(3-acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile](/img/structure/B598407.png)
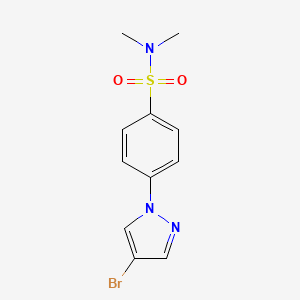
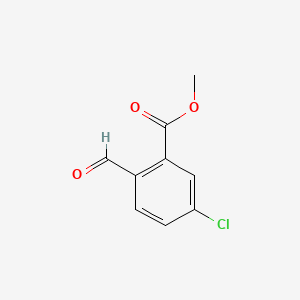
![9-Bromo-11,11-dimethyl-11H-benzo[a]fluorene](/img/structure/B598413.png)
